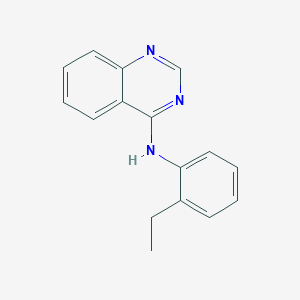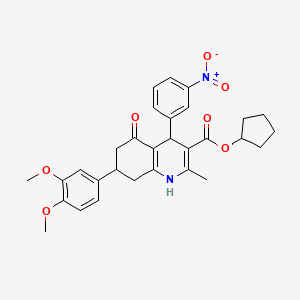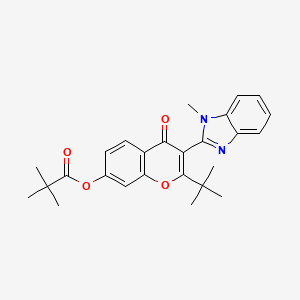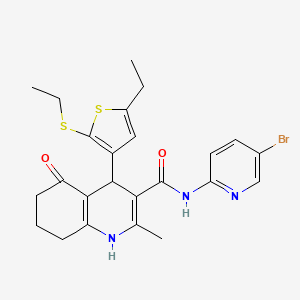![molecular formula C22H14ClN3O6S B11638943 (5Z)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11638943.png)
(5Z)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic molecule featuring a variety of functional groups, including a furan ring, a nitrophenyl group, a methoxyphenyl group, and a diazinane-4,6-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through a cyclization reaction.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, followed by chlorination to add the chloro substituent.
Formation of the Diazinane-4,6-dione Core: This core structure can be synthesized through a condensation reaction involving appropriate amine and carbonyl compounds.
Final Assembly: The various fragments are then coupled together using a series of condensation and substitution reactions under controlled conditions, often involving catalysts and specific solvents to achieve the desired configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Industry
In industry, this compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Mechanism of Action
The mechanism by which (5Z)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1-(4-hydroxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- (5Z)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Uniqueness
The uniqueness of (5Z)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, the presence of the methoxy group may influence its solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C22H14ClN3O6S |
|---|---|
Molecular Weight |
483.9 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H14ClN3O6S/c1-31-14-5-3-13(4-6-14)25-21(28)16(20(27)24-22(25)33)11-15-7-9-19(32-15)12-2-8-17(23)18(10-12)26(29)30/h2-11H,1H3,(H,24,27,33)/b16-11- |
InChI Key |
ZJGHNZWFRHPWHQ-WJDWOHSUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/C(=O)NC2=S |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638869.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11638872.png)
![Ethyl 2-(5-{4-[(3-chlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate](/img/structure/B11638878.png)
![methyl (4Z)-2-methyl-5-oxo-4-{4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11638883.png)
![N-tert-butyl-2-methyl-5-{4-[(3-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11638885.png)
![(6Z)-2-butyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11638893.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11638899.png)
![5-(4-Iodophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11638913.png)

![2-(4-Nitrophenyl)-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinazoline](/img/structure/B11638928.png)


![N-methyl-2-[4-({4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-yl}amino)phenoxy]acetamide](/img/structure/B11638947.png)
